![molecular formula C10H8ClN3OS B1324956 1-{2-[(5-氯-2-吡啶基)氨基]-1,3-噻唑-5-基}-1-乙酮 CAS No. 952183-72-1](/img/structure/B1324956.png)
1-{2-[(5-氯-2-吡啶基)氨基]-1,3-噻唑-5-基}-1-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring and a thiazole ring, both of which are heterocyclic compounds . The exact molecular structure could not be determined from the available information.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. It’s likely that the compound could participate in a variety of reactions due to the presence of the reactive pyridine and thiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its molecular weight, solubility, melting point, boiling point, and others .科学研究应用
合成和化学反应
- 该化合物已被用作杂环化合物合成中的起始原料。例如,它已经过重氮化和与苯异硫氰酸酯的反应,生成硫脲衍生物和三嗪衍生物。这些反应展示了它作为杂环化学中前体的多功能性 (Attaby 等,2006)。
生物医学研究
- 一些研究已在抗菌、抗真菌和抗病毒活性的研究中使用了该化合物的衍生物。这些包括合成和测试噻唑衍生物的细胞毒性和抗 HSV1 活性 (Abdel-Aziz 等,2011)。
- 其衍生物对各种细菌和真菌菌株表现出显着的抗菌活性,以及抗结核和抗疟疾活性。这突出了其在开发新型抗菌剂方面的潜力 (Vekariya 等,2017)。
化学表征和络合研究
- 该化合物已参与了专注于杂环化合物合成和表征的研究,通过各种光谱方法阐明了它们的结构。这有助于了解其化学性质和潜在应用 (Mabkhot 等,2011)。
- 还对与锌、镁和钙等金属的衍生物的络合性质进行了研究,这对于了解其与金属离子的相互作用以及在催化或材料科学中的潜在应用非常重要 (Matczak-Jon 等,2010)。
生化分析
Biochemical Properties
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.
Cellular Effects
The effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and exposure duration of the compound.
Dosage Effects in Animal Models
In animal models, the effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone vary with different dosages. Low doses have been observed to have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been noted, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions in metabolic processes and cellular damage.
Metabolic Pathways
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . For example, it has been shown to affect pathways related to oxidative stress and energy metabolism. These interactions can lead to alterations in the levels of key metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues. The distribution pattern is often influenced by the compound’s chemical properties, such as solubility and affinity for specific cellular components.
Subcellular Localization
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone exhibits specific subcellular localization, which is crucial for its activity and function . It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
属性
IUPAC Name |
1-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)8-5-13-10(16-8)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRAZGRCAWCTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=NC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205705 |
Source


|
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-72-1 |
Source


|
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



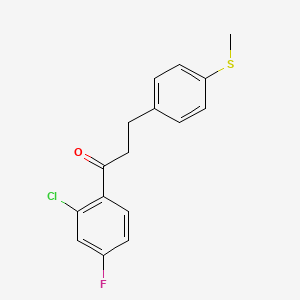
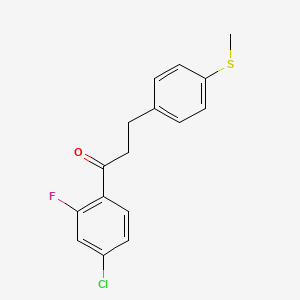

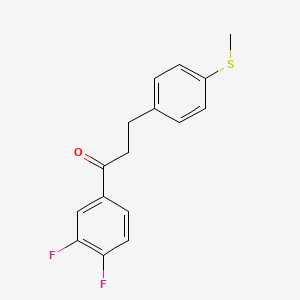

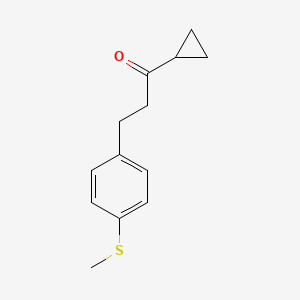
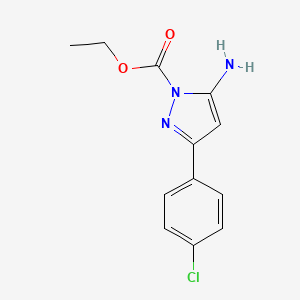
![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)
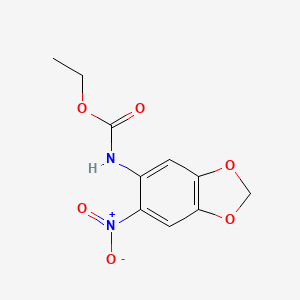
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)